molecular formula C23H24N4O5 B11001354 3-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1H-indol-4-yl)propanamide

3-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1H-indol-4-yl)propanamide

Cat. No.: B11001354
M. Wt: 436.5 g/mol
InChI Key: SWRGPXVKFHQFHT-UHFFFAOYSA-N
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Description

3-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1H-indol-4-yl)propanamide is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes an indole moiety, a dioxoimidazolidinyl group, and a dimethoxybenzyl group. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1H-indol-4-yl)propanamide typically involves multiple steps:

    Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting an appropriate amine with a diacid chloride under controlled conditions.

    Attachment of the Dimethoxybenzyl Group: The dimethoxybenzyl group can be introduced through a nucleophilic substitution reaction using a suitable benzyl halide.

    Coupling with Indole Derivative: The final step involves coupling the intermediate with an indole derivative using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imidazolidinone ring, potentially converting it to a more reduced form.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced imidazolidinone derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain cellular pathways.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1H-indol-4-yl)propanamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in cellular signaling pathways, such as kinases and phosphatases.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and differentiation, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)-N-(1H-indol-4-yl)propanamide: Similar structure but with a benzyl group instead of a dimethoxybenzyl group.

    4-[1-(3,4-dimethoxybenzyl)-4,5-dihydro-1H-imidazol-2-yl]morpholine: Contains a morpholine ring instead of an indole moiety.

Uniqueness

3-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1H-indol-4-yl)propanamide is unique due to its combination of an indole moiety with a dimethoxybenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

3-[1-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-(1H-indol-4-yl)propanamide

InChI

InChI=1S/C23H24N4O5/c1-31-19-8-6-14(12-20(19)32-2)13-27-22(29)18(26-23(27)30)7-9-21(28)25-17-5-3-4-16-15(17)10-11-24-16/h3-6,8,10-12,18,24H,7,9,13H2,1-2H3,(H,25,28)(H,26,30)

InChI Key

SWRGPXVKFHQFHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)C(NC2=O)CCC(=O)NC3=CC=CC4=C3C=CN4)OC

Origin of Product

United States

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